

# physical and chemical properties of 3-Chloro-2-iodoaniline

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## Compound of Interest

Compound Name: 3-Chloro-2-iodoaniline

Cat. No.: B130401

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## An In-depth Technical Guide to 3-Chloro-2-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **3-Chloro-2-iodoaniline** (CAS No: 70237-25-1). The information is intended to support research, development, and synthesis activities by providing key data on its characteristics, handling, and reactivity.

### Executive Summary

**3-Chloro-2-iodoaniline** is a halogenated aromatic amine that serves as a valuable intermediate in organic synthesis. Its unique substitution pattern, featuring an amino group, a chlorine atom, and an iodine atom on a benzene ring, offers multiple reactive sites for constructing more complex molecules. This makes it a significant building block in the pharmaceutical and agrochemical industries for creating novel active ingredients and specialized chemicals.<sup>[1][2]</sup> This document details its physical properties, spectral characteristics, reactivity, and provides representative experimental protocols for its synthesis and analysis.

### Physical and Chemical Properties

**3-Chloro-2-iodoaniline** is a solid at room temperature and should be handled with care, noting its light sensitivity and toxicity.[3] Proper storage in a dark, cool, and inert atmosphere is recommended to maintain its stability and purity.[4]

## Physical Properties

The key physical properties of **3-Chloro-2-iodoaniline** are summarized in the table below for quick reference.

Property	Value	Source(s)
IUPAC Name	3-chloro-2-iodoaniline	[5]
Synonyms	2-Iodo-3-chloroaniline	[6]
CAS Number	70237-25-1	[5]
Molecular Formula	C <sub>6</sub> H <sub>5</sub> ClIN	[5][6]
Molecular Weight	253.47 g/mol	[5][6]
Appearance	Solid	
Boiling Point	303.5 °C at 760 mmHg	[7]
Density	2.0 ± 0.1 g/cm <sup>3</sup>	[7]
Flash Point	137.4 ± 23.7 °C	[7]
Refractive Index	1.694	[7]
Storage	Keep in dark place, inert atmosphere, 2-8 °C	[4]

## Solubility

While specific quantitative data is not readily available, based on its structure as a halogenated aniline, **3-Chloro-2-iodoaniline** is expected to be sparingly soluble in water and soluble in common organic solvents such as methanol, ethanol, dichloromethane, and chloroform.

## Chemical Reactivity

The chemical behavior of **3-Chloro-2-iodoaniline** is dictated by its three functional groups: the amino group (-NH<sub>2</sub>), the chloro group (-Cl), and the iodo group (-I).

- **Amino Group:** The nucleophilic amino group can readily undergo reactions such as acylation, alkylation, and diazotization to form a wide range of derivatives.
- **Iodine Atom:** The iodine atom is an excellent leaving group, making its position susceptible to nucleophilic aromatic substitution. More significantly, it is highly reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.<sup>[1]</sup>
- **Chlorine Atom:** The chlorine atom is less reactive than iodine in cross-coupling reactions but can still participate under specific catalytic conditions, allowing for selective and sequential functionalization.

This multi-functional nature makes **3-Chloro-2-iodoaniline** a versatile precursor for complex molecular architectures.<sup>[1][6]</sup>

## Spectral Data Analysis

Detailed spectral data provides confirmation of the molecular structure. While specific spectra for **3-Chloro-2-iodoaniline** are not publicly cataloged, the expected characteristics can be inferred from data on analogous compounds.<sup>[8][9][10]</sup>

Technique	Expected Characteristics
$^1\text{H}$ NMR	Aromatic region (approx. 6.5-7.5 ppm): Three signals corresponding to the aromatic protons, likely exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) due to their coupling. Amine region (approx. 3.5-4.5 ppm): A broad singlet for the two $-\text{NH}_2$ protons.
$^{13}\text{C}$ NMR	Aromatic region (approx. 100-150 ppm): Six distinct signals are expected for the six non-equivalent aromatic carbons. The carbons bonded to the electronegative nitrogen, chlorine, and iodine atoms will be significantly shifted. <a href="#">[11]</a>
FTIR	N-H stretch: A pair of medium-intensity bands in the $3300\text{-}3500\text{ cm}^{-1}$ region. C=C aromatic stretch: Multiple sharp bands in the $1450\text{-}1600\text{ cm}^{-1}$ region. C-N stretch: A band in the $1250\text{-}1350\text{ cm}^{-1}$ region. C-Cl stretch: A strong band in the $600\text{-}800\text{ cm}^{-1}$ region. <a href="#">[12]</a> C-I stretch: A band typically below $600\text{ cm}^{-1}$ .
Mass Spec.	Molecular Ion ( $\text{M}^+$ ): A distinct molecular ion peak at $m/z$ 253. An isotopic peak ( $[\text{M}+2]^+$ ) at $m/z$ 255 with an intensity of approximately one-third of the $\text{M}^+$ peak, characteristic of a single chlorine atom. <a href="#">[13]</a> Fragmentation: Common fragmentation pathways include the loss of an iodine radical ( $\text{M}-127$ ), a chlorine radical ( $\text{M}-35$ ), or subsequent elimination of HCN from the aromatic ring. <a href="#">[14]</a> <a href="#">[15]</a>

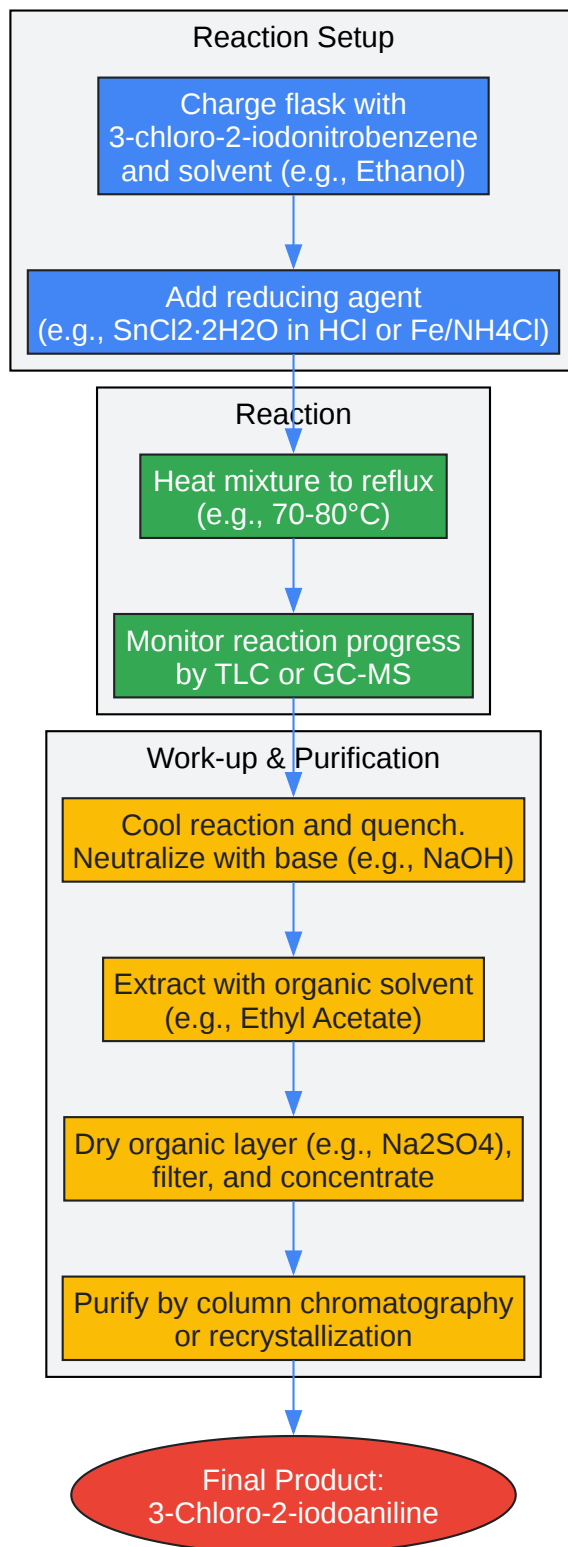
## Experimental Protocols

The following sections detail representative methodologies for the synthesis and analysis of **3-Chloro-2-iodoaniline**. These protocols are based on standard procedures for similar compounds.

## Synthesis Protocol: Reduction of 3-Chloro-2-iodonitrobenzene

A common and effective method for synthesizing anilines is the reduction of the corresponding nitro compound. This workflow illustrates the synthesis of **3-Chloro-2-iodoaniline** from 3-chloro-2-iodonitrobenzene.

## Workflow for Synthesis of 3-Chloro-2-iodoaniline

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A representative workflow for the chemical synthesis of **3-Chloro-2-iodoaniline**.

#### Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material, 3-chloro-2-iodonitrobenzene, in a suitable solvent like ethanol or acetic acid.
- **Addition of Reducing Agent:** Slowly add a reducing agent. A common choice is tin(II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) in concentrated hydrochloric acid, or alternatively, iron powder with ammonium chloride in an ethanol/water mixture.
- **Reaction:** Heat the mixture to reflux (typically 70-80°C) and maintain for several hours.
- **Monitoring:** Monitor the disappearance of the starting material using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. If an acidic medium was used, carefully neutralize it by adding a saturated aqueous solution of a base like sodium bicarbonate or sodium hydroxide until the pH is basic.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure **3-Chloro-2-iodoaniline**.<sup>[9]</sup>

## Analytical Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation, identification, and quantification of halogenated anilines. The following is a standard protocol based on established methods like EPA 8131.<sup>[16][17]</sup>

#### Methodology:

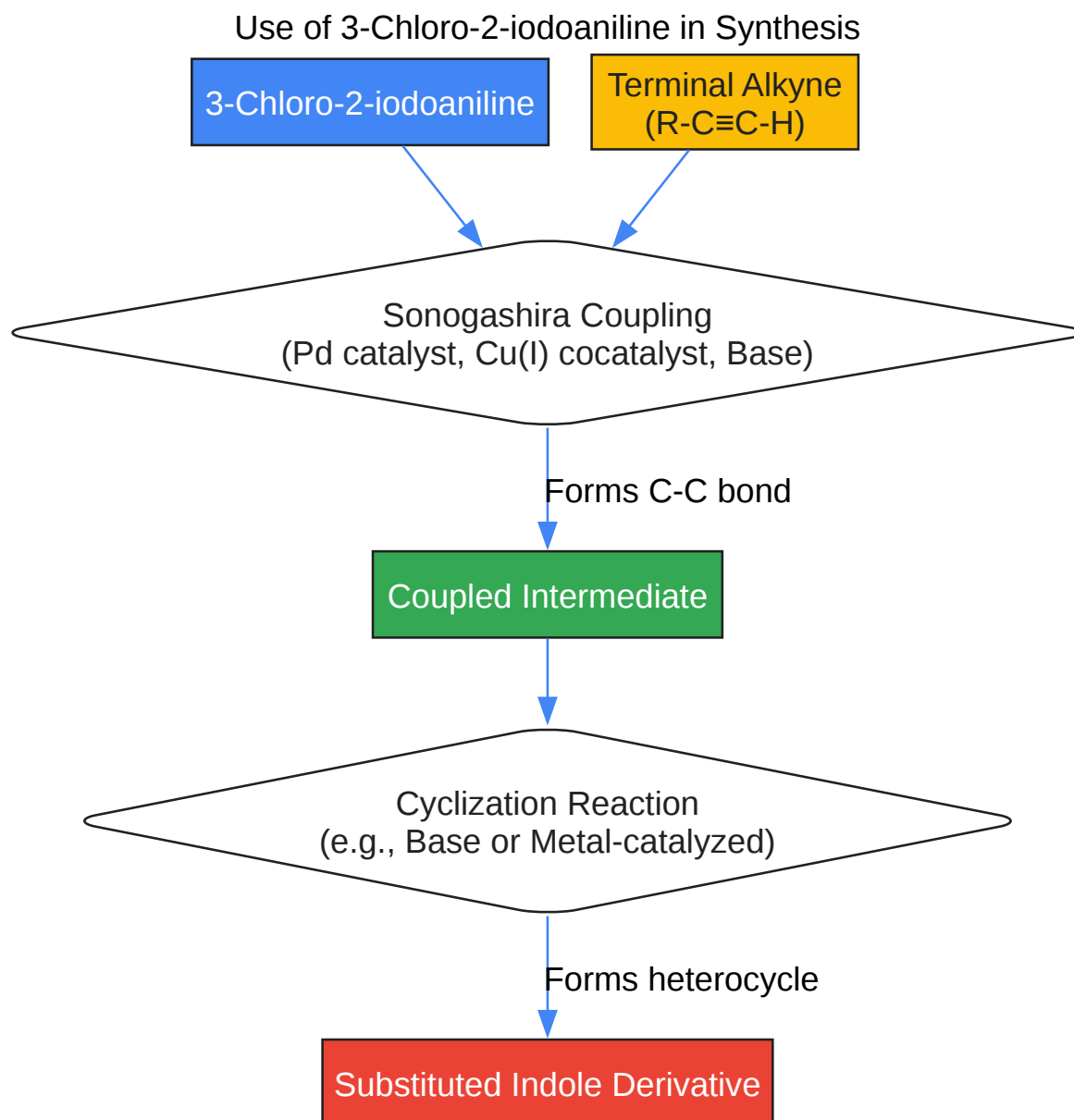
- Sample Preparation:
  - Accurately weigh approximately 10 mg of the **3-Chloro-2-iodoaniline** sample.
  - Dissolve the sample in a suitable volatile solvent (e.g., toluene, dichloromethane) to a final concentration of approximately 1 mg/mL.
  - If necessary, perform a serial dilution to prepare calibration standards within the linear range of the instrument.
- GC-MS Conditions:
  - GC System: Agilent GC-MS or equivalent.
  - Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable for separating halogenated anilines.[\[18\]](#)
  - Injector: Splitless mode, Temperature: 270 °C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  - Oven Temperature Program:
    - Initial temperature: 100 °C, hold for 2 minutes.
    - Ramp: Increase to 280 °C at a rate of 10 °C/min.
    - Hold: Maintain at 280 °C for 5 minutes.
  - MS System:
    - Ion Source: Electron Ionization (EI) at 70 eV.
    - Source Temperature: 230 °C.
    - Acquisition Mode: Full Scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.



- Data Analysis:
  - Identify the **3-Chloro-2-iodoaniline** peak by its retention time and by comparing its mass spectrum with reference data.
  - Key ions to monitor in SIM mode would include the molecular ion ( $m/z$  253) and its isotope peak ( $m/z$  255), along with major fragment ions.

## Applications in Synthesis

**3-Chloro-2-iodoaniline** is a key building block for synthesizing more complex molecules, particularly heterocyclic compounds like indoles, which are prevalent scaffolds in pharmaceuticals.<sup>[6]</sup> The iodine and amine functionalities allow for sequential reactions, such as a coupling reaction followed by cyclization.



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*A general scheme for synthesizing indole derivatives from **3-Chloro-2-iodoaniline**.*

This pathway highlights the utility of the compound in constructing complex scaffolds. The Sonogashira coupling reaction utilizes the reactive C-I bond, followed by an intramolecular cyclization involving the amine group to form the indole ring system. This strategy is a powerful tool in medicinal chemistry and materials science.

## Safety and Handling

**3-Chloro-2-iodoaniline** is classified as toxic if swallowed and may cause skin, eye, and respiratory irritation.[5]

- GHS Hazard Statements: H301 (Toxic if swallowed), H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]
- Precautionary Statements:
  - Prevention: P261 (Avoid breathing dust), P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product).[7]
  - Response: P301+P316 (IF SWALLOWED: Get emergency medical help immediately).[7]
  - Storage: P405 (Store locked up).[7]
  - Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[7]

Always handle this chemical in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.

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